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Compound of Interest

Compound Name: N-Tosylaziridine

Cat. No.: B123454

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of N-Tosylaziridine, a key
building block in organic synthesis, particularly for the introduction of nitrogen-containing
functionalities. Its performance is objectively compared with two common alternatives, N-
benzylaziridine and N-tert-butoxycarbonylaziridine (N-Boc-aziridine), supported by
experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Tosylaziridine and its
alternatives, facilitating a direct comparison of their structural features.

1H NMR Data
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Aromatic Aziridine Other Protons
Compound Solvent
Protons (ppm) Protons (ppm) (ppm)
. 7.82(d, 2H),
N-Tosylaziridine 2.31 (s, 4H) 2.45 (s, 3H, CHs) CDCIs
7.34 (d, 2H)
N- 7.20-7.40 (m,
o 1.85 (s, 4H) 3.55 (s, 2H, CHz2) CDCls
Benzylaziridine 5H)
o 1.45 (s, 9H,
N-Boc-aziridine - 2.18 (s, 4H) CDCls
C(CHs3)3)
2C NMR Data
Aromatic Aziridine Other Carbons
Compound Solvent
Carbons (ppm) Carbons (ppm) (ppm)
o 144.7,135.2,
N-Tosylaziridine 28.5 21.7 (CHs) CDClIs
129.8,128.0
N- 139.1, 128.4,
o 26.5 63.8 (CH2) CDCls
Benzylaziridine 128.2,127.1
156.1 (C=0),
N-Boc-aziridine - 27.2 79.5 (C(CHs)3), CDCls

28.4 (C(CHs)3)

IR Spectroscopy Data
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Functional Group

Compound Key Absorptions (cm~?) .

Assignments
N-Tosylaziridine 1324, 1160 S=0 stretch (sulfonyl)
1596 C=C stretch (aromatic)
2926, 2853 C-H stretch (aliphatic)
N-Benzylaziridine 3060, 3030 C-H stretch (aromatic)
2980, 2850 C-H stretch (aliphatic)
1600, 1495, 1450 C=C stretch (aromatic)
N-Boc-aziridine 1705 C=0 stretch (carbamate)
2978 C-H stretch (aliphatic)
1165 C-O stretch

Key Fragmentation

Compound Molecular lon (m/z) lonization Method
Peaks (m/z)

155 [M-C2HaN]*, 91

N-Tosylaziridine 197 [M]* ESI

[C7H7]*
o 91 [C7H7]*, 42

N-Benzylaziridine 133 [M]* El

[C2HaN]*
- 87 [M-CaHs]*, 57

N-Boc-aziridine 143 [M]* ESI

[CaHo]*

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound.
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Spectroscopic Analysis

Sample Preparation Data Interpretation
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General workflow for spectroscopic characterization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and
an acquisition time of 4.0 s.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a
frequency of 100 MHz using a proton-decoupled pulse sequence. Data was acquired with
1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time
of 1.5 s.

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00
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ppm for *H NMR and the residual solvent peak of CDCls at 77.16 ppm for 3C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of the neat liquid or solid sample was placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal was collected prior to the sample analysis. 32
scans were co-added at a resolution of 4 cm™1.

o Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum. The background spectrum was automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.

o Data Acquisition (ESI): For Electrospray lonization (ESI), the sample solution was introduced
into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10
pL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z)
range of 50-500.[1]

» Data Acquisition (El): For Electron lonization (El), a small amount of the sample was
introduced via a direct insertion probe. The probe was heated to volatilize the sample into the
ion source, where it was bombarded with 70 eV electrons. The mass spectrum was recorded
over a similar m/z range.

o Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak
and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can
be employed for accurate mass measurements to determine the elemental composition.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profiling of N-Tosylaziridine: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123454#spectroscopic-characterization-of-n-
tosylaziridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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